2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-cyclopropyl-5-propan-2-ylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-6(2)9-5-8(11(12)13)10(14-9)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
GQPREJPAAOWBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(O1)C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Radical Bromination and Phosphonate Intermediate Route
One commonly reported method involves the radical bromination of a methyl group on a suitable precursor, followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde under basic conditions to form the substituted furan ring bearing the cyclopropyl and isopropyl substituents, culminating in the formation of the target carboxylic acid after appropriate oxidation or hydrolysis steps.
-
Radical Bromination: A methyl group on the precursor molecule is selectively brominated using radical initiators such as N-bromosuccinimide (NBS) under photochemical or thermal conditions.
Phosphonate Formation: The brominated intermediate is treated with a phosphonate reagent (e.g., triethyl phosphite) to generate the phosphonate ester.
Horner-Wadsworth-Emmons Reaction: The phosphonate intermediate reacts with an aldehyde (bearing the isopropyl or cyclopropyl substituent) in the presence of a base (e.g., sodium hydride or potassium tert-butoxide), forming an α,β-unsaturated ester or furan derivative.
Hydrolysis/Oxidation: The ester group is hydrolyzed or oxidized to yield the carboxylic acid functional group, completing the synthesis of 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid.
This method is favored for its modular approach, allowing variation in substituents by changing the aldehyde component.
Industrial Production Methods
Industrial synthesis typically involves optimizing the above route for scale-up, emphasizing yield, purity, and process efficiency. Key features include:
Continuous Flow Reactors: Use of continuous flow technology enhances reaction control, heat dissipation, and safety, improving reproducibility and scalability.
Automated Systems: Integration of automated reagent addition and monitoring optimizes reaction conditions, minimizing side reactions and maximizing yield.
Optimized Reaction Conditions: Careful control of temperature, solvent choice, and reagent stoichiometry is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the cyclopropyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclopropyl and isopropyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)
- Applications: Used in lipid metabolism research due to its role as a uremic toxin. The target compound’s cyclopropyl and isopropyl groups may improve metabolic stability compared to CMPF’s linear alkyl chains.
2-Methyl-5-phenylfuran-3-carboxylic acid
- Aromatic vs. Aliphatic Substituents: The phenyl group at position 5 enhances π-π stacking interactions, favoring use in drug design.
- Thermodynamic Properties: Arylfurans like this compound are understudied thermodynamically, suggesting similar gaps for the target compound.
5-Formylfuran-3-carboxylic acid
- Reactivity: The formyl group increases electrophilicity, making it prone to nucleophilic attacks. In contrast, the target’s cyclopropyl group may stabilize the furan ring against ring-opening reactions.
- Toxicity: Classified for acute toxicity and skin irritation, whereas the target’s aliphatic substituents might reduce reactivity-related toxicity.
Biological Activity
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a cyclopropyl group and a furan ring, which are known to contribute to various biological activities. The presence of the carboxylic acid functional group enhances its solubility and reactivity.
1. Anticancer Activity
Research has indicated that compounds with furan moieties often exhibit significant anticancer properties. A study on similar compounds demonstrated that derivatives containing furan rings showed promising results in inhibiting tumor growth across various cancer cell lines. For instance, compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast, colon, and leukemia cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 5.0 | |
| Compound B | HCT116 (colon) | 3.5 | |
| Compound C | K562 (leukemia) | 0.8 |
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Similar compounds have shown effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 10 µg/mL against various bacterial strains .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | S. aureus | 1.0 | |
| Compound E | MRSA | 0.98 | |
| Compound F | E. coli | >100 |
3. Anti-inflammatory Activity
Inflammation is a significant factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Research has indicated that cyclopropane derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Study:
A study involving a series of cyclopropane derivatives demonstrated their ability to reduce inflammation markers in animal models, with significant reductions observed in TNF-alpha and IL-6 levels following treatment with these compounds .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism: It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G0/G1 phase.
- Antibacterial Mechanism: The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to bacterial cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid, and what challenges arise from steric hindrance?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized furan core. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using carbene precursors or via acid-catalyzed ring closure. Steric hindrance from the isopropyl and cyclopropyl groups may necessitate optimized reaction conditions, such as using bulky bases (e.g., LDA) or elevated temperatures to improve ring-closure efficiency . Purification often requires gradient column chromatography or recrystallization in non-polar solvents to isolate the product.
Q. How is NMR spectroscopy utilized to confirm the structure of cyclopropane-containing furan derivatives?
- Methodological Answer : 1H and 13C NMR are critical for structural validation. For cyclopropane rings, characteristic proton signals appear in the δ 0.5–2.0 ppm range due to ring strain, while the furan protons resonate between δ 6.0–8.0 ppm. In , the benzyl ester derivative of a related compound showed distinct splitting patterns (e.g., coupling constants J = 5–10 Hz for cyclopropane protons) and carbonyl carbons at δ ~170 ppm. Researchers should compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities caused by solvent effects or impurities .
Advanced Research Questions
Q. What strategies mitigate low yields in cyclopropane ring formation during furan functionalization?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., ring-opening). Strategies include:
- Catalyst Optimization : Transition-metal catalysts (e.g., Rh(II) complexes) enhance stereoselectivity in cyclopropanation .
- Protecting Groups : Using dithiane groups (as in ) stabilizes intermediates during acid-mediated cyclization.
- Solvent Screening : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction homogeneity and reduce decomposition .
- Post-reaction analysis via HPLC-MS can identify byproducts for iterative optimization.
Q. How do electronic effects of substituents influence the reactivity of the carboxylic acid group in further derivatization?
- Methodological Answer : Electron-withdrawing groups (e.g., cyclopropyl) increase the electrophilicity of the carboxylic acid, facilitating nucleophilic acyl substitutions (e.g., amidation). Conversely, electron-donating groups (e.g., isopropyl) may require activating agents (e.g., EDC/HOBt) for efficient coupling. highlights similar reactivity in 5-(methoxycarbonyl)furan-2-carboxylic acid, where the methoxy group stabilizes the transition state during esterification. Computational studies (e.g., Hammett plots) can quantify substituent effects .
Q. How can researchers address contradictions in spectral data for structurally similar furan derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from:
- Solvent Polarity : For example, DMSO-d6 ( ) vs. CDCl3 ( ) can shift proton signals by up to 0.5 ppm.
- Tautomerism : Keto-enol tautomerism in furanoids alters spectral profiles.
- Resolution : Use higher-field NMR (≥400 MHz) and heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals. Cross-validate with X-ray crystallography when possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
